2-(3-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole
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Overview
Description
2-(3-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3-methylphenyl group and a phenylethenyl group attached to the oxadiazole ring
Preparation Methods
The synthesis of 2-(3-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
2-(3-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions typically target the phenyl or methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can reduce the oxadiazole ring or the phenylethenyl group, leading to the formation of alcohols or amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions.
Scientific Research Applications
2-(3-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Due to its bioactivity, it is being investigated for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for therapeutic applications.
Industry: In materials science, it is used in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In electronic applications, its mechanism of action involves the transfer of electrons or holes, contributing to the conductivity and luminescence of the material.
Comparison with Similar Compounds
2-(3-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
2-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole: Similar structure but with a different position of the methyl group, which can affect its chemical and physical properties.
2-(3-methylphenyl)-5-[(E)-2-(4-methylphenyl)ethenyl]-1,3,4-oxadiazole: Contains an additional methyl group on the phenylethenyl moiety, potentially altering its reactivity and applications.
2-(3-methylphenyl)-5-[(E)-2-(2-methylphenyl)ethenyl]-1,3,4-oxadiazole: Another derivative with a methyl group on the phenylethenyl moiety, but in a different position, affecting its properties.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and the resulting impact on its applications and reactivity.
Properties
IUPAC Name |
2-(3-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-13-6-5-9-15(12-13)17-19-18-16(20-17)11-10-14-7-3-2-4-8-14/h2-12H,1H3/b11-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMERMDSKVHITHY-ZHACJKMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)C=CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)/C=C/C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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